![molecular formula C21H22BrN3O3 B4958709 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4958709.png)
1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
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Overview
Description
1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound acts as a serotonin receptor antagonist and a dopamine receptor agonist. It has also been suggested that this compound may modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain. It has also been shown to decrease the levels of the stress hormone cortisol. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is its potential as a radioligand for imaging studies. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for these conditions. One limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems that it modulates. Another direction is to study its potential as a therapeutic agent for various conditions such as anxiety, depression, and schizophrenia. Additionally, further research could be done to optimize the synthesis method for this compound and to develop new analogs with improved properties.
Conclusion
In conclusion, 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent and as a radioligand for imaging studies.
Synthesis Methods
The synthesis of 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been achieved using various methods. One such method involves the reaction of 3-bromobenzaldehyde with 2-methoxyphenylpiperazine in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with succinic anhydride to yield the final product. Another method involves the reaction of 2-methoxyphenylpiperazine with 3-bromopyruvic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with succinic anhydride to yield the final product.
Scientific Research Applications
1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has potential applications in scientific research. This compound has been studied for its potential as a therapeutic agent for various conditions such as anxiety, depression, and schizophrenia. It has also been studied for its potential as a radioligand for imaging studies.
properties
IUPAC Name |
1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-28-19-8-3-2-7-17(19)23-9-11-24(12-10-23)18-14-20(26)25(21(18)27)16-6-4-5-15(22)13-16/h2-8,13,18H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKDYUUKIDCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
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